Trichosanatine
Overview
Description
Trichosanatine is a useful research compound. Its molecular formula is C27H28N2O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Trichosanatine plays a significant role in biochemical reactions, particularly in the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in the development of endothelial dysfunction, a precursor to atherosclerosis. This compound interacts with various biomolecules, including oxidized low-density lipoprotein (ox-LDL), LOX-1, and p38 MAPK. By inhibiting the activation of LOX-1 and p38 MAPK, this compound helps prevent ox-LDL-induced endothelial cell injury .
Cellular Effects
This compound has been shown to exert protective effects on endothelial cells, particularly human umbilical vein endothelial cells (HUVECs). It enhances cell viability, reduces apoptosis, and decreases reactive oxygen species (ROS) generation. This compound also helps maintain mitochondrial membrane potential (MMP) in cells exposed to ox-LDL. These effects are mediated through the inhibition of the LOX-1/p38 MAPK pathway, highlighting the compound’s potential in mitigating endothelial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activation of LOX-1 and p38 MAPK. This inhibition prevents the downstream signaling events that lead to endothelial cell injury. Specifically, this compound reduces the expression levels of LOX-1 and phosphorylated p38 MAPK, thereby mitigating the harmful effects of ox-LDL on endothelial cells. This molecular mechanism underscores the therapeutic potential of this compound in preventing atherosclerosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. Studies have shown that this compound remains stable and effective in inhibiting the LOX-1/p38 MAPK pathway over extended periods. The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic applications. Additionally, this compound’s protective effects on endothelial cells have been maintained over time, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit the LOX-1/p38 MAPK pathway and protect endothelial cells from ox-LDL-induced injury. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the protective effects of this compound are maximized at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of the LOX-1/p38 MAPK pathway. It interacts with enzymes and cofactors that regulate the expression and activation of LOX-1 and p38 MAPK. By modulating these metabolic pathways, this compound helps maintain endothelial cell function and prevent the development of atherosclerosis. The compound’s effects on metabolic flux and metabolite levels further highlight its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its protective effects. This compound’s distribution within endothelial cells is crucial for its ability to inhibit the LOX-1/p38 MAPK pathway and prevent ox-LDL-induced injury .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within endothelial cells, where it can effectively inhibit the LOX-1/p38 MAPK pathway. Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, ensuring its therapeutic efficacy .
Properties
IUPAC Name |
[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPGPCLASMMB-BBMPLOMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trichosanatine in protecting endothelial cells from damage?
A1: this compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from damage induced by oxidized low-density lipoprotein (ox-LDL). [] This protective effect is mediated through the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. [] The lectin-like oxidized LDL receptor-1 (LOX-1) is upregulated in HUVECs exposed to ox-LDL, leading to the activation of the p38 MAPK pathway, ultimately resulting in cell injury. This compound effectively attenuates the ox-LDL-induced upregulation of LOX-1, thus suppressing the downstream activation of p38 MAPK and mitigating cell damage. []
Q2: Beyond its protective effects on endothelial cells, what other potential therapeutic applications have been explored for this compound?
A2: Research suggests that this compound may hold promise as a potential anticancer agent. [] Specifically, it has been identified as a potential Protein Phosphatase 2A (PP2A) activator. [] PP2A is a crucial enzyme involved in regulating various cellular processes, and its dysregulation is implicated in cancer development. Docking simulations and molecular dynamics studies indicate that this compound exhibits favorable binding interactions with PP2A, particularly with key residues Arg89 and Arg214, suggesting its potential to modulate PP2A activity and exert anti-cancer effects. []
Q3: What is the chemical structure of this compound?
A3: this compound is an alkaloid. Its structure was first determined from extracts of Trichosanthes rosthornii Harms. [] It is characterized as 3-[(1-phenyl)ethylidene]amino-2-hydroxy-propyl α-(benzoylamino)-benzenepropanoate. []
Q4: Has this compound been identified in other plant sources besides Trichosanthes rosthornii?
A4: Yes, this compound has been isolated from the whole plants of Viola yedoensis, a species of violet. [] This finding, along with its presence in Trichosanthes species, highlights its distribution across different plant genera and suggests its potential ecological significance.
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